(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine
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Overview
Description
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine is an organic compound that belongs to the class of imines. This compound features a phenanthrene moiety and a propoxyphenyl group, connected through a methanimine linkage. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine typically involves the following steps:
Formation of the Phenanthrene Derivative: The starting material, 9,10-dihydrophenanthrene, is synthesized through catalytic hydrogenation of phenanthrene.
Synthesis of the Propoxyphenyl Derivative: The 4-propoxyphenyl group is introduced via nucleophilic substitution reactions, where 4-bromophenol is reacted with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the condensation of the phenanthrene derivative with the propoxyphenyl derivative in the presence of an amine catalyst to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of a propoxy group.
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine is unique due to the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its methoxy and ethoxy analogs
Properties
CAS No. |
90145-88-3 |
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Molecular Formula |
C24H23NO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(9,10-dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C24H23NO/c1-2-15-26-22-12-10-21(11-13-22)25-17-18-7-14-24-20(16-18)9-8-19-5-3-4-6-23(19)24/h3-7,10-14,16-17H,2,8-9,15H2,1H3 |
InChI Key |
VFHMWEFLMIXMSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)C4=CC=CC=C4CC3 |
Origin of Product |
United States |
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